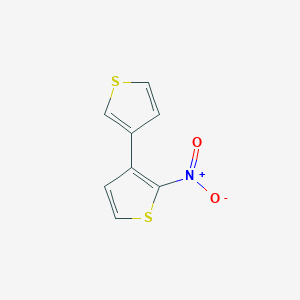

2-Nitro-3-thiophen-3-ylthiophene

Description

Properties

CAS No. |

30989-94-7 |

|---|---|

Molecular Formula |

C8H5NO2S2 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

2-nitro-3-thiophen-3-ylthiophene |

InChI |

InChI=1S/C8H5NO2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H |

InChI Key |

GHDFKBUTMGVFKL-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration Using Metal-Exchanged Clay Catalysts

Direct nitration of thiophene derivatives represents a straightforward route to nitro-substituted products. Source describes an eco-friendly method for selectively synthesizing 2-nitrothiophenes using metal-exchanged clay catalysts. For example, thiophene nitration with nitric acid in the presence of Fe³⁺-montmorillonite clay yields 2-nitrothiophene with >90% regioselectivity. Applied to 3-thiophen-3-ylthiophene, this method could theoretically direct nitration to the 2-position due to the electron-donating nature of the thiophene substituent, which meta-directs electrophilic substitution. However, competing steric effects from the bulky 3-thiophene group may necessitate optimized reaction conditions, such as lower temperatures (0–5°C) and extended reaction times (24–48 hours).

Nitration via β-Chloropropenonitrile Intermediates

Source reports the synthesis of 3-amino-2-nitrothiophenes via cyclization of β-chloropropenonitriles with sodium sulfide and bromonitromethane. Adapting this method, 3-thiophen-3-yl-β-chloropropenonitrile could undergo cyclization in the presence of Na₂S·9H₂O and BrCH₂NO₂ to yield 2-nitro-3-thiophen-3-ylthiophene (Fig. 1A). Yields for analogous reactions range from 30–70%, depending on substituent electronic effects.

Cross-Coupling Strategies for Thiophene Functionalization

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups to pre-nitrated thiophene cores. Source demonstrates the coupling of 2-bromo-5-nitrothiophene with aryl boronic acids using Pd(0) catalysts, achieving 82% yield for 5-(4-fluorophenyl)-2-nitrothiophene. For 2-nitro-3-thiophen-3-ylthiophene, a plausible route involves:

-

Bromination of 2-nitrothiophene at the 3-position using N-bromosuccinimide (NBS) in acetic acid.

-

Suzuki coupling of 3-bromo-2-nitrothiophene with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis (Fig. 1B).

Challenges include ensuring compatibility between the nitro group and coupling conditions, as nitroarenes can deactivate catalysts. Optimizing solvent polarity (e.g., toluene/water mixtures) and temperature (reflux, 80–100°C) may mitigate this issue.

Grignard Reaction Followed by Functionalization

Source outlines a route to 2-thiophene ethylamine via Grignard reactions, which could be adapted for thiophene-thiophene bond formation. For example:

-

Bromination of thiophene at the 3-position using NBS in glacial acetic acid at -10–10°C.

-

Formation of a Grignard reagent (3-thienylmagnesium bromide) and reaction with 2-nitrothiophene-3-carbaldehyde to yield the coupled product (Fig. 1C).

This method requires strict anhydrous conditions and low temperatures (-20°C) to prevent side reactions.

Stepwise Thiophene Ring Construction

Gewald Synthesis with Pre-Substituted Ketones

The Gewald reaction, which constructs thiophenes from ketones and cyanoacetates, offers a modular approach. Source describes its use for synthesizing 3-amino-2-nitrothiophenes from β-chloropropenonitriles. Adapting this:

-

React 3-thiophen-3-ylpropenenitrile with bromonitromethane and Na₂S·9H₂O in DMF.

-

Cyclize under basic conditions (NaOH, 60°C) to form the thiophene ring with inherent nitro and thiophene substituents (Fig. 1D).

Yields for similar reactions range from 50–70%, contingent on the steric bulk of the propenenitrile substituent.

Comparative Analysis of Synthetic Routes

Key Findings :

-

Direct nitration () offers scalability but requires precise control over steric effects in substituted thiophenes.

-

Suzuki coupling () provides superior regioselectivity but depends on accessible boronic acid precursors.

-

The Gewald method () is versatile but moderate-yielding due to competing side reactions.

Mechanistic Insights and Optimization Strategies

Nitration Regiochemistry

The nitro group’s position in thiophene derivatives is governed by electronic and steric factors. In 3-thiophen-3-ylthiophene, the electron-donating thiophene substituent activates the ring at the 2- and 5-positions for electrophilic substitution. Metal-exchanged clay catalysts () enhance 2-selectivity by polarizing nitric acid and stabilizing transition states through Lewis acid interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.